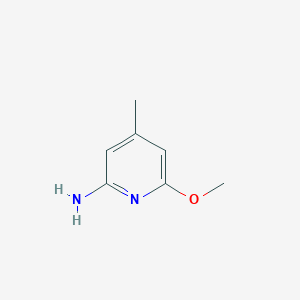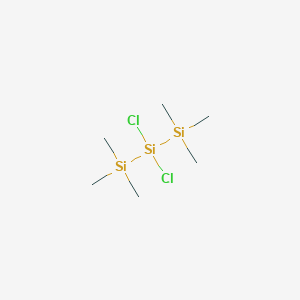
1-Ethynyl-1-methoxycyclohexane
Descripción general
Descripción
1-Ethynyl-1-methoxycyclohexane is a chemical compound with the CAS Number: 5240-36-8 . It has a molecular weight of 138.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methoxy group (OCH3) and an ethynyl group (C≡CH) attached to the same carbon atom . The InChI code for this compound is 1S/C9H14O/c1-3-9(10-2)7-5-4-6-8-9/h1H,4-8H2,2H3 .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It is stored in a dry environment at room temperature .Aplicaciones Científicas De Investigación
Polymerization and Material Properties
- Polymerization by Transition Metal Catalysts : The polymerization of 1-methoxy-1-ethynylcyclohexane (MEC) using various transition metal catalysts results in polymers with a conjugated polyene structure featuring an α-methoxycyclohexyl substituent. These polymers are soluble in organic solvents and exhibit amorphous structures with significant thermal stability, as shown by their decomposition temperatures (Liaw & Tsai, 1997).
Photoreactions and Chemical Interactions
- Photochemical Reactions with Aromatic Compounds : 1-Ethynyl-1-methoxycyclohexane is involved in stereospecific photocycloadditions with aromatic compounds like 1-cyanonaphthalene. These reactions, occurring in various solvents, are initiated by photochemical electron transfer and lead to methoxylated and hydroxylated compounds, suggesting the significant role of anionic species (Yasuda, Pac, & Sakurai, 1980).
Synthesis and Characterization
- Synthesis of Methoxy-Alkenyl Carbenes : The synthesis of methoxy-alkenyl carbenes involves treating complexes with 1-ethynyl-1-cyclohexanol in the presence of NaPF6. These compounds have been characterized using various spectroscopic methods, shedding light on their molecular structure and properties (Ghebreyessus & Nelson, 2003).
Molecular Structure and Conformation
- Molecular Structure and Conformational Behavior : Studies on 1-methoxy-1-silacyclohexane provide insights into the synthesis, molecular structure, and conformational behavior of related compounds. These studies use techniques like gas electron diffraction and Raman spectroscopy, combined with quantum chemical calculations, to understand the stability and conformational preferences of these molecules (Shlykov et al., 2018).
Chemical Reactions and Processes
- Cyclopropyl Alkynes as Mechanistic Probes : The reactions of derivatives of this compound with different reagents are studied to distinguish between vinyl radical and ionic intermediates. These studies provide insights into the reaction mechanisms and the stability of various intermediates, highlighting the sensitivity of these compounds as mechanistic probes (Gottschling et al., 2005).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Therefore, precautions should be taken while handling this compound, including avoiding breathing its vapors, wearing protective clothing, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1-ethynyl-1-methoxycyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-9(10-2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIXPAXBPDAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340495 | |
| Record name | 1-Ethynyl-1-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5240-36-8 | |
| Record name | 1-Ethynyl-1-methoxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5240-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-1-methoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)





![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)




